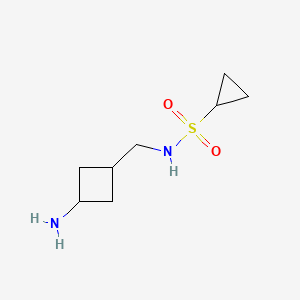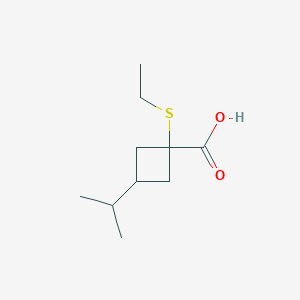
n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of both cyclopropane and cyclobutane rings, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-aminocyclobutylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Applications De Recherche Scientifique
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and cyclobutane rings in its structure may contribute to its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide derivatives: These compounds share the cyclopropane ring and sulfonamide group but may have different substituents, leading to variations in their chemical and biological properties.
Cyclobutylamines: These compounds contain the cyclobutane ring and amine group, similar to this compound, but lack the sulfonamide group.
Sulfonamide derivatives: These compounds have the sulfonamide group but may differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of cyclopropane and cyclobutane rings with the sulfonamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H16N2O2S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
N-[(3-aminocyclobutyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S/c9-7-3-6(4-7)5-10-13(11,12)8-1-2-8/h6-8,10H,1-5,9H2 |
Clé InChI |
UNTWLPWWXZCYGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)NCC2CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)



![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
